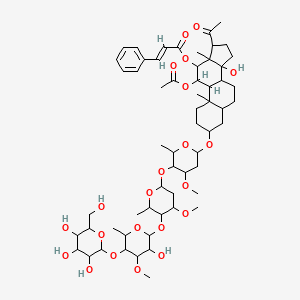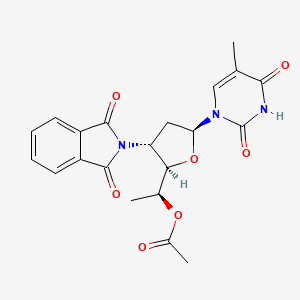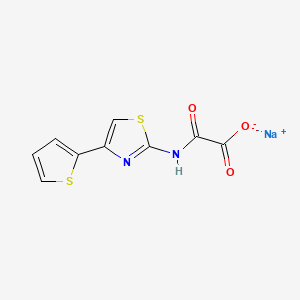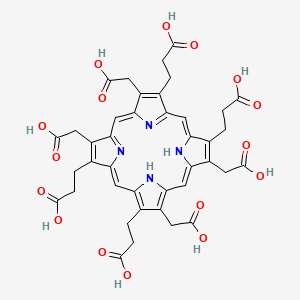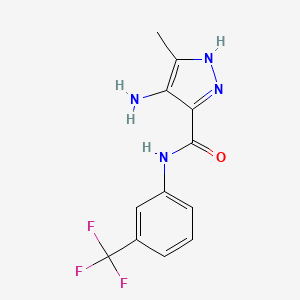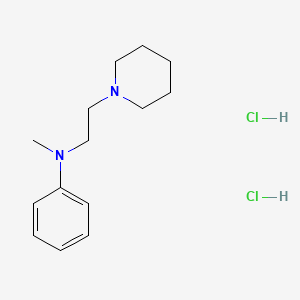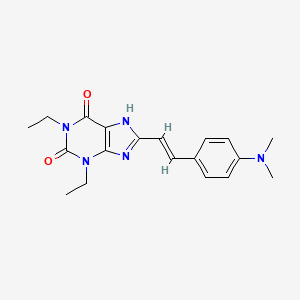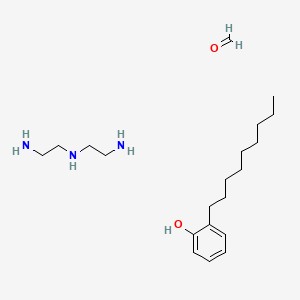
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and 2-nonylphenol. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthesis: This compound can be synthesized by reacting ethylenediamine with ethylene oxide under controlled conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.
-
Formaldehyde
Reaction Conditions: The reaction is carried out at temperatures ranging from 250°C to 400°C.
-
2-Nonylphenol
Synthesis: 2-Nonylphenol is synthesized by the alkylation of phenol with nonene in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at temperatures between 100°C and 200°C.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Oxidation typically results in the formation of corresponding oxides and other by-products.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction leads to the formation of amines and alcohols.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Major Products: Substitution results in the formation of new derivatives with altered properties.
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol has a wide range of applications in various fields:
-
Chemistry
- Used as a building block for the synthesis of complex organic molecules .
- Acts as a catalyst in certain chemical reactions.
-
Biology
- Employed in the study of enzyme mechanisms and protein interactions .
- Used in the development of biochemical assays.
-
Medicine
- Investigated for its potential therapeutic properties .
- Used in the formulation of certain pharmaceuticals.
-
Industry
- Utilized in the production of polymers and resins .
- Acts as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and proteins, altering their activity and function .
- It can bind to receptors and modulate signal transduction pathways.
-
Pathways Involved
- The compound influences metabolic pathways by acting as a substrate or inhibitor .
- It can affect cellular processes such as apoptosis and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
-
Diethylenetriamine
- Similar structure but lacks the formaldehyde and nonylphenol components .
- Used in the production of chelating agents and epoxy curing agents.
-
Triethylenetetramine
- Contains additional ethylene groups compared to N’-(2-aminoethyl)ethane-1,2-diamine .
- Employed in the treatment of Wilson’s disease and as a corrosion inhibitor.
-
Ethylenediamine
- A simpler structure with only two amino groups .
- Used in the synthesis of pharmaceuticals and as a chelating agent.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is unique due to its combination of three distinct chemical entities, each contributing specific properties that enhance its versatility and functionality in various applications .
Propiedades
Número CAS |
53339-38-1 |
|---|---|
Fórmula molecular |
C20H39N3O2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2;1H2 |
Clave InChI |
OTEJSQUIIRFGBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1O.C=O.C(CNCCN)N |
Números CAS relacionados |
53339-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
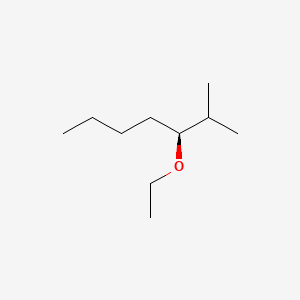
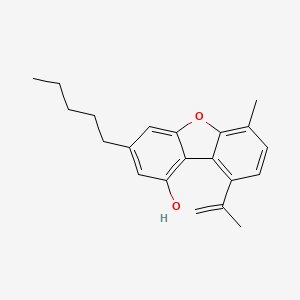
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
